2-(4-Chlorophenyl)-3-(Trifluoromethyl)Pyrazole-4-Carbonyl Chloride

Übersicht

Beschreibung

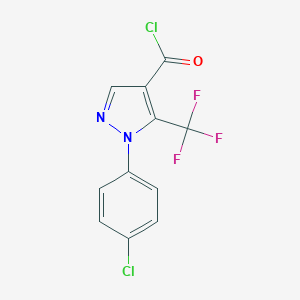

2-(4-Chlorophenyl)-3-(Trifluoromethyl)Pyrazole-4-Carbonyl Chloride is a chemical compound that features a pyrazole ring substituted with a chlorophenyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(Trifluoromethyl)Pyrazole-4-Carbonyl Chloride typically involves the reaction of 4-chlorobenzoyl chloride with 5-(trifluoromethyl)-1H-pyrazole. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Amidation Reactions

The carbonyl chloride group undergoes nucleophilic substitution with amines to form amides, a cornerstone reaction for generating pharmacologically active derivatives.

Example Reaction:

Reaction with substituted aromatic amines (e.g., 2,4-difluoroaniline) in the presence of triethylamine (Et₃N) yields 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (Source ):

| Reagents/Conditions | Product | Yield | Application |

|---|---|---|---|

| Et₃N, dry DMF, 80°C, 4 hr | Pyrazole-4-carboxamide derivatives | 45–83% | Antifungal agents |

Key Findings:

- Electronic Effects : Electron-withdrawing groups on the amine enhance reaction rates (Source ).

- Base Selection : Organic bases (e.g., Et₃N) outperform inorganic bases (e.g., K₂CO₃) in suppressing side reactions .

Hydrolysis to Carboxylic Acid

Controlled hydrolysis converts the acyl chloride to the corresponding carboxylic acid, a precursor for further functionalization.

Reaction Pathway:

| Conditions | Product | Physicochemical Properties |

|---|---|---|

| Aqueous NaOH, RT, 2 hr | 2-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid | m.p. 136–137°C, light yellow solid |

Applications :

Esterification with Alcohols

Reactivity with alcohols is limited due to the compound’s moisture sensitivity but proceeds under anhydrous conditions.

Example Reaction:

Reaction with methanol in pyridine yields the methyl ester:

| Conditions | Challenges |

|---|---|

| Anhydrous CH₃OH, 0°C, 1 hr | Competing hydrolysis requires strict moisture control |

Cyclization and Heterocycle Formation

The pyrazole core participates in cycloaddition reactions, though the carbonyl chloride group typically acts as a directing or leaving group.

Case Study :

Reaction with hydrazines in DMF forms fused pyrazolo[1,5-a]pyrimidines (Source ):

| Reagents | Product | Yield |

|---|---|---|

| Hydrazine hydrate, DMF, 100°C | 3-(3-Aryl-1H-pyrazol-5-yl)chromones | 55–67% |

Mechanistic Insight :

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbonyl chloride is primarily utilized in the synthesis of bioactive compounds. Its structure allows for the modification of pharmacophores, contributing to the development of new drugs.

Case Studies in Drug Development

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, modifications at the pyrazole ring have led to compounds that inhibit tumor growth in various cancer cell lines.

- Anti-inflammatory Drugs : The compound has been explored for its potential as an anti-inflammatory agent, with studies showing that certain derivatives can effectively reduce inflammation in animal models.

Agrochemicals

In the field of agrochemicals, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its trifluoromethyl group enhances lipophilicity, improving the bioavailability and efficacy of agrochemical formulations.

Application Examples

- Herbicides : Compounds derived from this chlorinated pyrazole have shown efficacy against a variety of weeds, making them valuable in agricultural practices.

- Insecticides : The compound's ability to disrupt specific biological pathways in pests has led to its use in developing new insecticides that target resistant species.

Material Science

The unique chemical structure of this compound also finds applications in material science, particularly in the development of polymers and coatings.

Material Applications

- Polymer Synthesis : The compound can be used as a building block for synthesizing polymers with tailored properties for specific applications, such as improved thermal stability or chemical resistance.

- Coatings : Its incorporation into coating formulations enhances durability and resistance to environmental degradation.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, anti-inflammatory drugs | Significant biological activity |

| Agrochemicals | Herbicides, insecticides | Enhanced efficacy and bioavailability |

| Material Science | Polymer synthesis, coatings | Improved stability and resistance |

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-3-(Trifluoromethyl)Pyrazole-4-Carbonyl Chloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carbonyl chloride

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness

2-(4-Chlorophenyl)-3-(Trifluoromethyl)Pyrazole-4-Carbonyl Chloride is unique due to the presence of both a chlorophenyl group and a trifluoromethyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

2-(4-Chlorophenyl)-3-(trifluoromethyl)pyrazole-4-carbonyl chloride, with the CAS number 175137-19-6, is a synthetic compound belonging to the pyrazole class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antifungal, anticancer, and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₁₁H₅Cl₂F₃N₂O

- Molecular Weight : 309.07 g/mol

- Boiling Point : 120 °C (0.3 mmHg)

- Melting Point : 52–53 °C

Antifungal Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antifungal properties. A study evaluated several pyrazole derivatives against pathogenic fungi, revealing that some compounds demonstrated strong activity against strains such as Candida albicans and Aspergillus niger. The compound's structure suggests that the presence of the chlorophenyl and trifluoromethyl groups enhances its antifungal efficacy .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. For instance, a recent investigation into various pyrazole compounds revealed that those with similar structural features to this compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 0.01 µM to 49.85 µM, indicating potent growth inhibitory effects .

Anti-inflammatory Activity

In addition to its antifungal and anticancer properties, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. One study reported that certain pyrazole compounds demonstrated comparable anti-inflammatory effects to standard medications like diclofenac sodium, with IC50 values indicating effective inhibition of inflammation pathways .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural features. The presence of electron-withdrawing groups like trifluoromethyl and halogens (e.g., chlorine) enhances the lipophilicity and reactivity of these compounds, leading to improved interaction with biological targets such as enzymes and receptors involved in disease processes .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl2F3N2O/c12-6-1-3-7(4-2-6)18-9(11(14,15)16)8(5-17-18)10(13)19/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJFCXJQJOAJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371504 | |

| Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-19-6 | |

| Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.